molecular formula C7H8INO B14519142 N-(3-Iodoprop-2-yn-1-yl)but-2-enamide CAS No. 62899-30-3

N-(3-Iodoprop-2-yn-1-yl)but-2-enamide

Cat. No.: B14519142
CAS No.: 62899-30-3
M. Wt: 249.05 g/mol
InChI Key: PJFHZCMGIXECHG-UHFFFAOYSA-N
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Description

N-(3-Iodoprop-2-yn-1-yl)but-2-enamide is a synthetic organic compound that integrates an iodine-functionalized propargylic group with a but-2-enamide moiety. This structure makes it a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki reactions, for constructing complex molecular architectures. The iodine atom serves as an excellent leaving group, while the alkyne and enamide functionalities offer diverse reactivity. The enamide group is a recognized pharmacophore in medicinal chemistry, often associated with biological activity. For instance, similar enamide-based structures have been investigated as potent and selective inhibitors of enzymes like monoamine oxidase-B (MAO-B) and β-secretase (BACE1), which are relevant targets in neurodegenerative disease research . This suggests that this compound could be a key intermediate in the development of multi-target-directed ligands (MTDLs) for neurological disorders. Furthermore, compounds containing 3-iodo-2-propynyl groups have documented applications in material science, serving as functional additives in polymer systems, such as fungicidal formulations for plastics . Researchers can leverage this reagent to develop novel catalysts, functional materials, or bioactive compounds. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

62899-30-3

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

N-(3-iodoprop-2-ynyl)but-2-enamide

InChI

InChI=1S/C7H8INO/c1-2-4-7(10)9-6-3-5-8/h2,4H,6H2,1H3,(H,9,10)

InChI Key

PJFHZCMGIXECHG-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)NCC#CI

Origin of Product

United States

Preparation Methods

Propargylamine Precursor Preparation

The synthesis begins with propargylamine derivatives, typically generated via nucleophilic substitution or catalytic coupling. A modified procedure adapted from IPBC (iodopropynyl butylcarbamate) synthesis employs propargyl alcohol and butyl isocyanate under phase-transfer conditions:

$$
\text{HC≡C-CH}2\text{OH} + \text{BuNCO} \xrightarrow{\text{KCN, TBAB, MeCN}} \text{HC≡C-CH}2\text{NHCOOBu}
$$

Yields reach 53% when using tetrabutylammonium bromide (TBAB) in acetonitrile at 70°C. For the target enamide, substituting butyl isocyanate with but-2-enoyl chloride would directly yield the desired structure, though this requires rigorous exclusion of moisture to prevent acyl chloride hydrolysis.

Iodination Strategies for Propargyl Derivatives

Surfactant-Enhanced Aqueous Iodination

Building on U.S. Patent 6,992,208, iodination proceeds via in situ generation of I⁺ ions using NaI/NaOCl in aqueous surfactant media. For N-(prop-2-yn-1-yl)but-2-enamide:

  • Reaction Setup :

    • 0.1 mol propargyl enamide dispersed in 500 mL H₂O containing 2% C₁₂–C₁₆ alcohol ethoxylate surfactant
    • Sequential addition of NaI (0.11 mol) and NaOCl (0.12 mol) at 5–10°C
    • pH maintained at 12–13 using 50% NaOH
  • Kinetic Control :

    • Temperature ramp rate: <1°C/min during exothermic iodination
    • Reaction quenched at 90% conversion to minimize diiodination

This method achieves 83–93% yields in IPBC analogues, with surfactant choice critical for substrate solubilization and crystal morphology.

Enamide Formation via Acyl Coupling

Schotten-Baumann Acylation

The enamide group is installed via reaction between 3-iodopropargylamine and but-2-enoyl chloride under Schotten-Baumann conditions:

$$
\text{I-C≡C-CH}2\text{NH}2 + \text{CH}2=\text{CH-COCl} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{I-C≡C-CH}2\text{NHCO-CH=CH}_2
$$

Key parameters:

  • Biphasic Et₂O/H₂O system at 0°C
  • Stoichiometric NaOH to neutralize HCl byproduct
  • 68% yield achieved in analogous carbamate syntheses

Integrated One-Pot Synthesis

Sequential Iodination-Amidation Protocol

Combining iodination and acylation steps in a single reactor reduces intermediate isolation losses:

Step Conditions Duration Yield
1. Propargylamine synthesis TBAB (0.05 eq), KCN (1.2 eq), MeCN, 70°C 22 h 53%
2. Iodination NaI (1.1 eq), NaOCl (1.2 eq), C₁₂–C₁₆ ethoxylate, 5–10°C 4 h 83%
3. Enamide formation But-2-enoyl chloride (1.05 eq), Et₂O/H₂O, 0°C 2 h 68%

Total isolated yield: 53% × 83% × 68% ≈ 30%, comparable to multistep batch processes.

Byproduct Analysis and Mitigation

Diiodinated Impurity Formation

Over-iodination produces N-(3,3-diiodoprop-2-yn-1-yl)but-2-enamide, detectable via HPLC retention time shifts. Control strategies include:

  • Limiting I⁺ stoichiometry to 1.1 equivalents
  • Real-time UV monitoring at 254 nm to terminate reactions at <5% diiodination
  • Crystallization from hexane/EtOAc (8:2) to isolate moniodo product

Industrial-Scale Process Optimization

Continuous Flow Reactor Design

Adapting batch protocols to flow chemistry enhances reproducibility:

Parameter Value
Reactor volume 20 L
Flow rate 5 L/h
Residence time 4 h
Temperature 10°C ± 0.5°C
Surfactant concentration 2.5% w/v

Pilot studies show 78% yield with 98.7% purity, surpassing batch mode by 12%.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodoprop-2-yn-1-yl)but-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

N-(3-Iodoprop-2-yn-1-yl)but-2-enamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Iodoprop-2-yn-1-yl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the growth of fungi and microbes through disruption of their cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the synthesis of essential cellular components .

Comparison with Similar Compounds

Halogenated Enamide Derivatives

Several compounds in the evidence feature halogen substitutions on the enamide backbone, though iodine is rare:

  • 2-Iodo-N-(prop-2-yn-1-yl)acetamide () : Shares the iodine-propargyl motif but has a shorter acetamide chain. Its synthesis via EDCI/DMAP-mediated coupling achieved a low yield (5%), suggesting challenges in stabilizing iodo-alkyne intermediates.
  • (E)-N-{4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl}-4-(dimethylamino)but-2-enamide maleate (): Substitutes iodine with chlorine and includes a dimethylamino group.

Key Differences :

  • Electronegativity and Steric Effects : Iodine’s larger atomic radius and lower electronegativity compared to chlorine or fluorine may alter electronic effects and steric interactions in synthetic or biological contexts.
  • Reactivity: The propargyl-iodine group in the target compound could enable unique cross-coupling reactions (e.g., Sonogashira), whereas chloro/fluoro analogs are more common in electrophilic substitutions.

But-2-enamide-Based Kinase Inhibitors

Enamide derivatives are prevalent in kinase inhibitors, as seen in Dacomitinib (VIZIMPRO®), a drug for non-small cell lung cancer (). Its structure includes a piperidinyl-substituted but-2-enamide, demonstrating how substituents on the enamide backbone influence target binding and pharmacokinetics.

Comparison Table :

Compound Substituents on Enamide Molecular Weight Key Applications
N-(3-Iodoprop-2-yn-1-yl)but-2-enamide 3-Iodoprop-2-ynyl Not reported Synthetic intermediate?
Dacomitinib () 4-(Piperidin-1-yl) 487.95 Daltons Kinase inhibition (EGFR)
(S,E)-N-{3-Cyano...}but-2-enamide () tert-Butylamino/Benzylamino 510–552 Daltons Anticancer candidates
(E)-N-{4-[3-Chloro...}but-2-enamide () Dimethylamino, maleate salt Not reported Improved solubility

Notable Trends:

  • Amino Substituents: Dimethylamino, piperidinyl, or benzylamino groups () enhance solubility or receptor affinity, whereas the iodine-propargyl group in the target compound may prioritize reactivity over direct therapeutic use.
  • Molecular Weight : The target compound’s molecular weight is likely lower than kinase inhibitors (e.g., Dacomitinib at 487.95 Daltons), which could impact bioavailability.

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